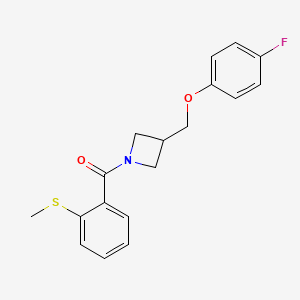

(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemical entities that are of interest for their potential in material science and pharmaceutical applications. Compounds featuring azetidin-1-yl groups and substituted phenyl groups often exhibit intriguing chemical behaviors and biological activities, making them valuable for further investigation.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including substitution reactions. A typical synthesis approach might involve the preparation of boric acid ester intermediates with benzene rings through a series of substitution reactions, confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is usually determined using X-ray diffraction and subjected to crystallographic and conformational analyses. Computational methods like density functional theory (DFT) are employed to calculate molecular structures, which are then compared with experimental values from X-ray diffraction. This approach helps to confirm the molecular geometry and understand the electronic structure of the compound (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through their participation in various chemical reactions, including catalytic asymmetric additions and substitutions. These reactions often reveal the compound's functional group compatibility and reactivity towards different reagents, laying the groundwork for its potential applications in synthetic chemistry (Wang et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are typically investigated through solvatochromism studies, crystallography, and thermal analysis, providing insights into the compound's stability, solubility in various solvents, and suitability for specific applications (Akkurt et al., 2003).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various chemical conditions, are fundamental to the compound's applications. Studies focusing on the compound's interaction with metals, reactivity in organic synthesis, and potential as a ligand or catalyst are particularly relevant. These properties can be elucidated through detailed spectroscopic analysis and reactivity studies (S. Nagaraju et al., 2018).

Mechanism of Action

While specific information on the mechanism of action of FPE-MTM is not available, similar compounds have been studied for their mechanisms of action. For example, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .

Future Directions

While specific future directions for FPE-MTM are not available, similar compounds have shown potential therapeutic application in several central nervous system disorders . Thus, it is anticipated that the profile exhibited by these compounds will allow for precise modulation of 2-AG levels in vivo .

properties

IUPAC Name |

[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2S/c1-23-17-5-3-2-4-16(17)18(21)20-10-13(11-20)12-22-15-8-6-14(19)7-9-15/h2-9,13H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHVOHNWNGRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CC(C2)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)

![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)